molecular formula C13H11F2NO5 B13182495 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid

Cat. No.: B13182495
M. Wt: 299.23 g/mol
InChI Key: KKLJFSGHATVADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid is a complex organic compound characterized by the presence of a phthalimide group and a difluorohydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid typically involves the condensation of phthalic anhydride with glycine, followed by further reactions to introduce the difluorohydroxybutanoic acid moiety. One common method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phthalimide group to amines.

    Substitution: The difluorohydroxybutanoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The difluorohydroxybutanoic acid moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of both the phthalimide group and the difluorohydroxybutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11F2NO5

Molecular Weight

299.23 g/mol

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4-difluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C13H11F2NO5/c14-12(15)13(21,5-9(17)18)6-16-10(19)7-3-1-2-4-8(7)11(16)20/h1-4,12,21H,5-6H2,(H,17,18)

InChI Key

KKLJFSGHATVADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.